molecular formula C10H20O2 B15251103 rel-(4R,7S,E)-Dec-5-ene-4,7-diol

rel-(4R,7S,E)-Dec-5-ene-4,7-diol

Katalognummer: B15251103
Molekulargewicht: 172.26 g/mol
InChI-Schlüssel: BXHJMGQEUSQVEF-JKEVLIGASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

rel-(4R,7S,E)-Dec-5-ene-4,7-diol: is an organic compound characterized by its unique molecular structure, which includes a decene backbone with hydroxyl groups at the 4th and 7th positions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of rel-(4R,7S,E)-Dec-5-ene-4,7-diol typically involves multi-step organic reactions. One common approach is the stereoselective reduction of a precursor molecule, such as a decene derivative, using specific catalysts and reagents to achieve the desired stereochemistry at the 4th and 7th positions. The reaction conditions often include controlled temperatures, pressures, and the use of solvents to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and yield. The use of advanced catalytic systems and optimization of reaction parameters are crucial for efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

rel-(4R,7S,E)-Dec-5-ene-4,7-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be further reduced to form saturated alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dec-5-en-4,7-dione, while reduction could produce decane-4,7-diol.

Wissenschaftliche Forschungsanwendungen

rel-(4R,7S,E)-Dec-5-ene-4,7-diol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound’s stereochemistry makes it useful in studying enzyme-substrate interactions and in the development of biologically active molecules.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism by which rel-(4R,7S,E)-Dec-5-ene-4,7-diol exerts its effects depends on its interaction with molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound’s stereochemistry also plays a crucial role in its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    rel-(4R,7S,E)-Dec-5-ene-4,7-diol: can be compared with other diols, such as:

Uniqueness

The unique aspect of this compound lies in its specific stereochemistry and the presence of a double bond in the decene backbone. This structural feature imparts distinct chemical and physical properties, making it valuable for specialized applications.

Eigenschaften

Molekularformel

C10H20O2

Molekulargewicht

172.26 g/mol

IUPAC-Name

(E,4S,7R)-dec-5-ene-4,7-diol

InChI

InChI=1S/C10H20O2/c1-3-5-9(11)7-8-10(12)6-4-2/h7-12H,3-6H2,1-2H3/b8-7+/t9-,10+

InChI-Schlüssel

BXHJMGQEUSQVEF-JKEVLIGASA-N

Isomerische SMILES

CCC[C@H](/C=C/[C@H](CCC)O)O

Kanonische SMILES

CCCC(C=CC(CCC)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.